molecular formula C5H5N5OS B2493725 2-(Azidomethyl)-1,3-thiazole-4-carboxamide CAS No. 1955553-85-1

2-(Azidomethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2493725
CAS No.: 1955553-85-1
M. Wt: 183.19
InChI Key: IWQHURSSBGPCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the class of azides and thiazoles. This compound is characterized by the presence of an azidomethyl group attached to a thiazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes typically integrate multiple reaction steps, such as thermolysis of vinyl azides to generate azirines, followed by reaction with bromoacetyl bromide and subsequent nucleophilic displacement with sodium azide .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both an azidomethyl group and a thiazole ring, which imparts distinct reactivity and properties compared to other azidomethyl derivatives. The combination of these functional groups makes it a valuable intermediate for the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-(azidomethyl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5OS/c6-5(11)3-2-12-4(9-3)1-8-10-7/h2H,1H2,(H2,6,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQHURSSBGPCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN=[N+]=[N-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.